molecular formula C22H24N2O4S2 B2387208 Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899978-11-1

Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2387208
CAS No.: 899978-11-1
M. Wt: 444.56
InChI Key: JALSDFHFPGWHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

Lu AA21004 is metabolized into various metabolites via oxidative pathways involving Cytochrome P450 enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and others. This metabolism leads to the formation of a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which is further metabolized to the corresponding benzoic acid. These findings highlight the compound's interaction with human liver enzymes, suggesting its potential for further drug development and investigation into its metabolic pathways (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activity

Derivatives of related compounds have shown potent antimicrobial and antifungal activities. For instance, Schiff base derivatives derived from sulfamerazine have exhibited significant inhibitory activity against various bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial research (Othman et al., 2019). Similarly, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have shown significant potency against pathogens affecting Lycopersicon esculentum (tomato plants), indicating their potential for agricultural applications (Vinaya et al., 2009).

Anticancer Activity

Polyfunctional substituted 1,3-thiazoles with piperazine substituents have been studied for their anticancer activity across various cancer cell lines, including those for lungs, kidneys, CNS, ovaries, and more. This research underscores the therapeutic potential of compounds with piperazine cores in cancer treatment, with specific derivatives showing promising anticancer properties (Turov, 2020).

Environmental Applications

The oxidative desulfurization of benzothiophene and its derivatives using Anderson-type catalysts has been explored as a method for the removal of sulfur-containing compounds from fuels. This research is crucial for developing greener and more efficient methods for the desulfurization of crude oil components, potentially reducing the environmental impact of fossil fuels (Lu et al., 2010).

Properties

IUPAC Name

methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15-8-9-18(16(2)14-15)23-10-12-24(13-11-23)30(26,27)21-17-6-4-5-7-19(17)29-20(21)22(25)28-3/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSDFHFPGWHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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